2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenoxy group and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting neurological and psychiatric disorders.
Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials, such as polymers and coatings.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways in cellular models.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 2-chlorophenol with an appropriate acylating agent to introduce the acetamide functionality. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenoxy group may contribute to the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide: This compound shares a similar structure but lacks the chlorophenoxy group, which may result in different biological activities.
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]ethanamide: This compound has an ethanamide group instead of an acetamide group, potentially altering its chemical properties and reactivity.
Uniqueness
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is unique due to the presence of both the chlorophenoxy and piperazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-10-12-23(13-11-22)17-8-4-3-7-16(17)21-19(24)14-25-18-9-5-2-6-15(18)20/h2-9H,10-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNPEFPKVQMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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